HIV-1 Integrase Strand Transfer Inhibition: Exophillic Acid vs. Aquastatin A
In a direct comparative assay, exophillic acid and aquastatin A, a structurally related co-isolated fungal metabolite, were tested side-by-side against the HIV-1 integrase strand transfer reaction [1]. Exophillic acid inhibited strand transfer with an IC50 of 68 µM, while aquastatin A was more potent with an IC50 of 50 µM, representing a 1.36-fold difference [1]. This establishes that although both compounds share a dimeric depside core, aquastatin A exhibits superior integrase inhibitory potency, and the two cannot be considered interchangeable for HIV-1 integrase research applications.
| Evidence Dimension | HIV-1 integrase strand transfer inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 68 µM |
| Comparator Or Baseline | Aquastatin A: IC50 = 50 µM |
| Quantified Difference | Aquastatin A is 1.36-fold more potent (Δ = 18 µM) |
| Conditions | In vitro HIV-1 integrase strand transfer biochemical assay |
Why This Matters
This direct comparison defines the relative integrase inhibitory potency of the two structurally related fungal depsides, enabling informed selection of the appropriate chemical probe based on scaffold-specific potency requirements.
- [1] Ondeyka JG, Zink DL, Dombrowski AW, Polishook JD, Felock PJ, Hazuda DJ, Singh SB. Isolation, structure and HIV-1 integrase inhibitory activity of exophillic acid, a novel fungal metabolite from Exophiala pisciphila. J Antibiot (Tokyo). 2003 Dec;56(12):1018-23. doi: 10.7164/antibiotics.56.1018. PMID: 15015729. View Source
